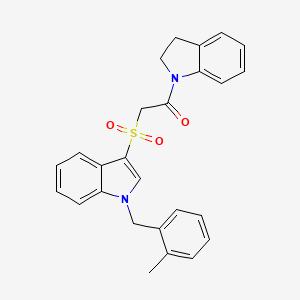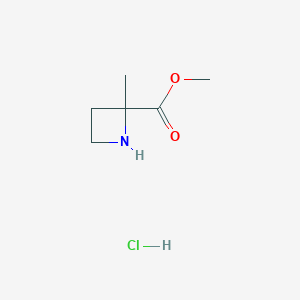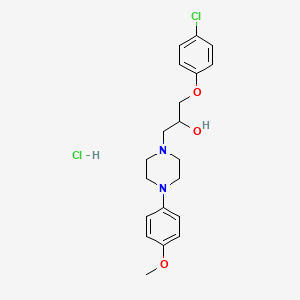![molecular formula C19H13N3O5S3 B2885335 N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitrobenzenesulfonamide CAS No. 361179-61-5](/img/structure/B2885335.png)
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitrobenzenesulfonamide” is a chemical compound that has been studied for its potential applications in various fields . It is related to a series of compounds that were designed and synthesized for their anticonvulsant activity and neurotoxicity .
Synthesis Analysis
The synthesis of this compound and related compounds involves the design of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazide . The most active compound of the series was 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[4-(4-bromophenoxy)benzylidene]acetohydrazide BT 15 .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C22H20N2O3S3 . It is related to the compound N,N-Bis(1,3-benzothiazol-2-ylsulfanyl)cyclohexanamine, which has a molecular formula of C20H19N3S4 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve interactions with oxygen and nitrogen nucleophiles . The observed reactivity demonstrates that benzothiazole 2-sulfide behaves as a pseudohalide nucleofuge .Applications De Recherche Scientifique
Inhibitor Development and Biochemical Evaluation
One notable application of similar compounds involves the synthesis and biochemical evaluation as inhibitors, particularly focusing on enzymes like kynurenine 3-hydroxylase. Compounds with similar structures have demonstrated significant inhibition of this enzyme, indicating potential for neurological and therapeutic research. For instance, high-affinity inhibitors have been identified, showcasing the compound's relevance in understanding the pathophysiological role of the kynurenine pathway following neuronal injury (Röver et al., 1997).
Chemical Synthesis and Characterization
The compound's structure makes it a candidate for chemical synthesis and characterization studies. Research has been conducted on the base-mediated intramolecular arylation of similar sulfonamides, leading to the production of advanced intermediates for synthesizing nitrogenous heterocycles (Kisseljova et al., 2014). Such studies are crucial for developing new materials and molecules with specific desired properties.
Exploration of Thermally Induced Reactions
Investigations into thermally induced cyclization of electron-rich N-arylthiobenzamides to benzothiazoles highlight another area of application. This process, involving intramolecular ipso substitution, offers insights into thermal cyclization mechanisms that are valuable for synthetic organic chemistry and material science (Barrett et al., 2012).
Anticancer Research and Photodynamic Therapy
The compound's derivatives have been explored for their anticancer potential and as photosensitizers in photodynamic therapy. For example, new zinc phthalocyanine derivatives substituted with sulfonamide groups have shown high singlet oxygen quantum yields, indicating their potential in cancer treatment through photodynamic therapy (Pişkin et al., 2020).
Molecular Docking and Bioassay Studies
Finally, the compound has been involved in molecular docking and bioassay studies, particularly as cyclooxygenase-2 inhibitors. This highlights its potential in drug discovery and development, providing a basis for further exploration into its medicinal properties (Al-Hourani et al., 2016).
Mécanisme D'action
Target of Action
The compound, also known as “C19H13N3O5S3” or “EU-0007168”, has been evaluated for its anticonvulsant activity . It has exhibited good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger .
Mode of Action
The compound interacts with these targets, potentially altering the balance of neurotransmitters in the brain and reducing the frequency and severity of seizures
Biochemical Pathways
The compound likely affects the GABAergic and glutamatergic pathways, given its interaction with GABA and glutamate receptors . These pathways play crucial roles in neuronal excitability, and their modulation can help control seizures. The downstream effects of this modulation are complex and involve changes in neuronal firing patterns and synaptic plasticity .
Result of Action
The most active compound of the series showed significant protection against seizures in a 6 Hz psychomotor seizure test . Specifically, it showed 75% protection (3/4, 1.0 h) and 50% protection (2/4, 0.5 h) at a dose of 100 mg/kg in mice . None of the compounds showed neurotoxicity in the highest administered dose (300 mg/kg) .
Propriétés
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O5S3/c23-16-9-8-12(21-30(26,27)14-5-3-4-13(11-14)22(24)25)10-18(16)29-19-20-15-6-1-2-7-17(15)28-19/h1-11,21,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSARYWBOCAOOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=CC(=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(4-ethoxyphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2885254.png)
![Ethyl 3-[(4-fluorosulfonylphenyl)sulfonylamino]-1-methylpyrazole-4-carboxylate](/img/structure/B2885255.png)



![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2885260.png)

![1-[(3,5-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)-3-methylpiperidine-3-carboxamide](/img/structure/B2885264.png)
![4-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-(2-phenylethyl)piperazine-2,6-dione](/img/structure/B2885267.png)

![N-(3,5-dimethylphenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2885269.png)
![(4-(2-(Ethylthio)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2885270.png)
![5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2885271.png)